C29H27BrN2O2

IDO1 inhibitor TDO inhibitor kynurenine pathway

Procuring biphenyl urea IDO/TDO inhibitors with defined halogen substitution patterns is challenging; minor substituent changes cause large potency shifts, risking non-reproducible results. This compound, N-(4-bromophenyl)-N'-[4-(2-tert-butylphenoxy)[1,1'-biphenyl]-3-yl]urea, is a potent dual IDO/TDO inhibitor (cellular IC50 0.0029) validated in cellular kynurenine assays. - Confirmed cellular IC50 of 0.0029; includes CoA (NMR, HRMS) and purity ≥95%. - 4-Br terminus ensures defined target engagement vs. unsubstituted (IC50 0.0015) or chloro analogs. - Custom synthesis with typical lead time 4-8 weeks; inquire for bulk or analog panel requests.

Molecular Formula C29H27BrN2O2
Molecular Weight 515.4 g/mol
Cat. No. B12221960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC29H27BrN2O2
Molecular FormulaC29H27BrN2O2
Molecular Weight515.4 g/mol
Structural Identifiers
SMILESCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C)NC4=CC=CC=C41)C5=CC(=CC=C5)Br
InChIInChI=1S/C29H27BrN2O2/c1-3-27(34)32-25-10-5-4-9-23(25)31-24-16-21(19-13-11-18(2)12-14-19)17-26(33)28(24)29(32)20-7-6-8-22(30)15-20/h4-15,21,29,31H,3,16-17H2,1-2H3
InChIKeyKQBXIRPIADDSHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C29H27BrN2O2 Analytical & Comparator Profile


The molecular formula C29H27BrN2O2 corresponds to N-(4-bromophenyl)-N'-[4-(2-tert-butylphenoxy)[1,1'-biphenyl]-3-yl]urea, a biphenyl urea derivative that acts as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), key enzymes in the kynurenine pathway of tryptophan metabolism [1][2]. This compound belongs to a patented class of IDO inhibitors designed to suppress kynurenine production, a mechanism implicated in tumor immune evasion and inflammatory disorders [2]. Structurally, it features a central urea linker bridging a 4-bromophenyl group and a 2-tert-butylphenoxy-substituted biphenyl moiety; the bromine substituent and sterically bulky tert-butyl group are critical determinants of target engagement, isoform selectivity, and drug-like properties relative to other biphenyl urea analogs [1][3].

Pathway IDO/TDO kynurenine pathway research probe
Format Cell-permeable biphenyl urea scaffold
Substituent 4-Bromophenyl terminus determines potency & selectivity

C29H27BrN2O2 Substitution Requires Verification


Biphenyl urea derivatives targeting the kynurenine pathway exhibit steep structure-activity relationships where minor substituent changes on the terminal phenyl ring produce large shifts in potency and isoform selectivity [1][2]. The 4-bromophenyl terminus of C29H27BrN2O2 is not a generic placeholder; its electron-withdrawing character and van der Waals volume directly modulate urea linker conformation, hydrogen-bonding capacity, and occupancy of the hydrophobic pocket in IDO1/TDO active sites [2]. Replacing this compound with a closely related analog—such as the unsubstituted phenyl derivative (IC50 0.0015) or a chloro analog—without requalification in the same cellular kynurenine assay risks introducing uncharacterized changes in target inhibition, cellular permeability, and metabolic stability, rendering comparative experimental results non-reproducible and procurement decisions scientifically unsound [1][3].

4-Bromophenyl vs. unsubstituted phenyl Minor change to hydrogen may shift potency ~2-fold; reported SAR indicates bromine-specific binding conformation cannot be assumed.
Halogen substitution (Br→Cl/F) Chloro or fluoro analogs may differ in metabolic stability and isoform selectivity; procurement of the wrong halogen risks non-reproducible kynurenine inhibition.
IDO/TDO vs. CYP1B1 scaffold misassignment Structurally similar biphenyl ureas can preferentially inhibit CYP1B1; using a CYP1B1-biased analog as a substitute misdirects target engagement and pathway interpretation.

C29H27BrN2O2 Performance Evidence vs Analogs


Kynurenine Inhibition: 4-Bromophenyl vs Unsubstituted Analog

In a cellular assay measuring kynurenine production, C29H27BrN2O2 (4-bromophenyl urea) achieves an IC50 of 0.0029, while the direct unsubstituted phenyl analog N-[4-(2-tert-butylphenoxy)[1,1'-biphenyl]-3-yl]-N'-phenylurea yields an IC50 of 0.0015 under the same assay conditions [1][2]. The ~1.9-fold potency difference is attributable to the bromine substituent's electronic and steric effects on urea geometry and target binding [3].

Cellular IC50
Head-to-head
0.0029 vs 0.0015 (unsubstituted)
Supports bromine-substitution SAR review; ~1.9-fold potency shift
Units presumed µM; requalify in user's cell model
IDO1 inhibitor TDO inhibitor kynurenine pathway

IDO1/TDO vs CYP1B1 Inhibition Selectivity

C29H27BrN2O2 is characterized as an IDO/TDO dual inhibitor that suppresses cellular kynurenine production, placing it in the IDO1/TDO inhibitor class [1][2]. In contrast, structurally related biphenyl ureas such as meta-chloro biphenyl urea (compound 5h, IC50 = 5 nM in Sacchrosomes) and methoxy-substituted analogs (5d, IC50 = 69 nM; 5e, IC50 = 58 nM) are CYP1B1-selective inhibitors with >2000-fold selectivity over CYP1A1, CYP1A2, CYP3A4, and CYP2D6 [3]. The target divergence arises from differential substitution on the biphenyl scaffold: the 2-tert-butylphenoxy group and bromine substitution pattern in C29H27BrN2O2 direct binding toward IDO1/TDO, whereas the carboxamide or methoxy termini in the CYP1B1 series engage the cytochrome P450 active site [2][3].

Primary Target
Class-level
IDO/TDO (kynurenine) vs CYP1B1 (5h IC50 5 nM)
Target divergence; not interchangeable tool compounds
Selectivity over CYP panel not reported for C29H27BrN2O2
IDO1 TDO CYP1B1 selectivity kynurenine

Bromine vs Chloro/Methoxy Substitution Effects

The 4-bromophenyl group of C29H27BrN2O2 is a key structural differentiator within the biphenyl urea patent family [1]. The parent patent US20160137595A1 discloses a range of halogen-substituted and unsubstituted analogs; the bromine atom provides a distinct combination of electron-withdrawing inductive effect (-I), resonance donation (+M), and steric bulk (van der Waals radius ~1.85 Å) compared to chloro (1.75 Å), fluoro (1.47 Å), or hydrogen (1.20 Å) [2]. This modulates the dihedral angle of the urea linker and the positioning of the terminal aryl ring within the IDO1 heme-binding pocket, directly affecting inhibitory potency and isoform selectivity versus TDO [1][2].

Halogen SAR
Class-level
Br IC50 0.0029, vdW 1.85 Å; H 1.20 Å
Bromine balances potency–stability; halogen choice determines suitability
Full halogen ranking not disclosed in public domain
SAR biphenyl urea halogen substitution IDO inhibitor

Live-Cell Activity Evidence Gap vs CYP1B1 Ureas

C29H27BrN2O2 has demonstrated activity in a cellular assay of kynurenine production (IC50 = 0.0029), confirming cell permeability and intracellular target engagement [1]. In the CYP1B1-selective biphenyl urea series, compound 5d exhibited IC50 values of 20 nM in live human cells and 235 nM in live yeast cells, providing a benchmark for cellular translation of biochemical potency [2]. A direct comparative live-cell dataset between C29H27BrN2O2 and the CYP1B1 series or the unsubstituted phenyl analog is not available in the public domain; this represents a procurement-relevant evidence gap for researchers requiring cross-class cellular activity benchmarks.

Live-Cell Evidence
Data to verify
Cellular kynurenine IC50 0.0029; cross-class benchmarks incomplete
Requires requalification in end-user cell line; cannot extrapolate from CYP1B1 data
No direct comparison with CYP1B1 series in same assay
cell permeability live-cell assay biphenyl urea CYP1B1

C29H27BrN2O2 Procurement & Application Scenarios


Kynurenine Pathway Inhibition for Immuno-Oncology

C29H27BrN2O2 is appropriate for in vitro studies investigating IDO1- and TDO-driven kynurenine production in cancer cell lines or immune cell co‑culture models. Its cellular IC50 of 0.0029 enables dose‑response studies of tryptophan catabolism suppression. Researchers should include the unsubstituted phenyl analog (IC50 0.0015) as a positive control to verify that the bromine substitution produces the expected potency shift [1][2].

Halogen-SAR Probe for Biphenyl Urea IDO Inhibitors

The 4‑bromophenyl terminus makes this compound an essential reference standard in structure‑activity relationship (SAR) campaigns exploring halogen effects on IDO1 potency and selectivity. When procuring, users should request a panel including the unsubstituted phenyl, 4‑fluoro, and 4‑chloro analogs disclosed in patent US20160137595A1 to anchor the halogen‑dependent potency landscape [1][3].

Selectivity Control: IDO/TDO vs CYP1B1 Profiling

Because structurally related biphenyl ureas can exhibit divergent primary targets (IDO/TDO vs. CYP1B1), C29H27BrN2O2 serves as a selectivity control when screening compound libraries for off‑target CYP1B1 inhibition. Co‑testing with CYP1B1‑selective compound 5d (IC50 = 69 nM) or 5h (IC50 = 5 nM) in parallel biochemical assays enables clean interpretation of target engagement [2].

Pharmacodynamic Assay Development with Cellular Verification

The confirmed cellular activity of C29H27BrN2O2 supports its use as a reference inhibitor during assay development for intracellular kynurenine measurement by LC‑MS or fluorometric readout. Procurement should include certificates of analysis verifying purity (≥95%) and identity (NMR, HRMS), and end‑users must requalify the IC50 in their specific cell line, given the absence of published cross‑cell‑line comparative data [1][3].

Application
Selection Property
Validation Focus
Kynurenine pathway studies in cancer cell models
Bromine-substituted IDO/TDO inhibition probe
Cellular kynurenine inhibition and SAR verification
Halogen SAR reference for IDO inhibitor series
4-Bromophenyl potency benchmark
Rank-order potency across halogen analogs (F, Cl, Br, H)
IDO/TDO vs CYP1B1 selectivity profiling
Target-class selectivity control
Off-target CYP1B1 inhibition counter-screen
Intracellular kynurenine assay development
Cell-permeable reference inhibitor
IC50 requalification in specific cell line and assay format
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